Nonanoyl-coa
Overview
Description
. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanoyl-CoA can be synthesized through several methods. One common approach involves the activation of nonanoic acid using N-hydroxysuccinimide (NHS) and dicyclocarbodiimide (DCC), followed by the reaction with coenzyme A . Another method involves the use of 1-acylimidazole as an intermediate, which is then purified by high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis. Enzymes such as acyltransferases are used to catalyze the formation of this compound from nonanoic acid and coenzyme A. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Nonanoyl-CoA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid and other oxidized derivatives.
Reduction: It can be reduced to form nonanol.
Substitution: this compound can participate in substitution reactions where the nonanoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nonanoic acid and other oxidized derivatives.
Reduction: Nonanol.
Substitution: Various substituted nonanoyl derivatives.
Scientific Research Applications
Nonanoyl-CoA has numerous applications in scientific research:
Medicine: It is studied for its role in metabolic pathways and potential therapeutic applications in treating metabolic disorders.
Industry: this compound is used in the production of bio-based chemicals and materials.
Mechanism of Action
Nonanoyl-CoA exerts its effects through its role as an acyl donor in various biochemical reactions. It participates in the transfer of the nonanoyl group to other molecules, facilitating the synthesis of complex lipids and other biomolecules. The molecular targets and pathways involved include enzymes such as acyltransferases and pathways related to fatty acid metabolism .
Comparison with Similar Compounds
Octanoyl-CoA: Another medium-chain fatty acyl-CoA with one less carbon atom.
Decanoyl-CoA: A medium-chain fatty acyl-CoA with one more carbon atom.
Acetyl-CoA: A short-chain fatty acyl-CoA involved in numerous metabolic pathways.
Uniqueness: Nonanoyl-CoA is unique due to its specific chain length, which influences its reactivity and role in metabolic pathways. Its specific interactions with enzymes and substrates make it distinct from other acyl-CoAs .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h17-19,23-25,29,40-41H,4-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUTYVSAGSKIV-FUEUKBNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938355 | |
Record name | 9-{5-O-[{[{3,4-Dihydroxy-4-[(3-hydroxy-3-{[2-(nonanoylsulfanyl)ethyl]imino}propyl)imino]-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
907.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-98-5 | |
Record name | Coenzyme A, S-nonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17331-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[{3,4-Dihydroxy-4-[(3-hydroxy-3-{[2-(nonanoylsulfanyl)ethyl]imino}propyl)imino]-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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